STING agonist-24
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Overview
Description
STING agonist-24 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-24 typically involves the construction of a cyclic dinucleotide structure. One common method includes the use of lipid calcium phosphate nanoparticles to encapsulate the compound, enhancing its stability and delivery . The synthetic route may involve the following steps:
Formation of the cyclic dinucleotide core: This step involves the cyclization of nucleotide precursors under specific conditions.
Encapsulation in lipid nanoparticles: The cyclic dinucleotide is then encapsulated in lipid calcium phosphate nanoparticles to improve its delivery and stability.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale synthesis using automated reactors and purification techniques such as high-performance liquid chromatography (HPLC). The encapsulation process is also scaled up to ensure consistent quality and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: STING agonist-24 primarily undergoes the following types of reactions:
Cyclization: Formation of the cyclic dinucleotide structure.
Encapsulation: Interaction with lipid nanoparticles for encapsulation.
Common Reagents and Conditions:
Cyclization Reagents: Nucleotide precursors, catalysts, and specific reaction conditions to promote cyclization.
Encapsulation Reagents: Lipid calcium phosphate, aqueous ammonium sulfate solution, and other stabilizing agents
Major Products:
Cyclic Dinucleotide: The primary product formed from the cyclization reaction.
Encapsulated this compound: The final product after encapsulation in lipid nanoparticles
Scientific Research Applications
STING agonist-24 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response
Antiviral Treatments: Boosts the immune response against viral infections by stimulating the production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to enhance the immunogenicity of vaccines, particularly against SARS-related coronavirus infections.
Innate Immunity Research: Provides insights into the mechanisms of innate immunity and the role of the STING pathway in various diseases
Mechanism of Action
STING agonist-24 activates the STING pathway by binding to the STING protein, which is located on the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and recruits the kinase TBK1. This leads to the phosphorylation and activation of the transcription factor IRF3, which then translocates to the nucleus and induces the expression of type I interferons and other cytokines. These cytokines play a crucial role in activating the immune response, including the activation of dendritic cells, macrophages, and cytotoxic T cells .
Comparison with Similar Compounds
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist involved in the detection of cytosolic DNA.
diABZI: A synthetic STING agonist that enhances the cytotoxicity of T cells towards cancer cells.
Benzo[b]thiophene Derivatives: Potential STING agonists with varying degrees of activity.
Properties
Molecular Formula |
C34H37N13O5 |
---|---|
Molecular Weight |
707.7 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+ |
InChI Key |
ZOHTYPCNXBXHQI-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
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